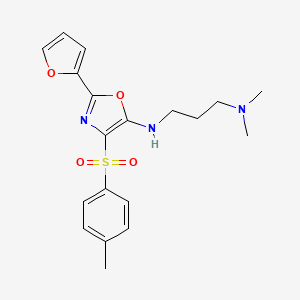
(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride, commonly known as S-2-DCEH, is a compound with a wide range of scientific applications in both laboratory and clinical settings. It is a chiral compound, meaning that it has two different forms, or enantiomers, that are mirror images of each other. S-2-DCEH has been used in research to study the effects of chirality on biological systems, as well as to study the effects of other compounds in biological systems. In addition, S-2-DCEH has been used in clinical studies to study the effects of drugs on the body, as well as to study the effects of drugs on specific organs.
Wissenschaftliche Forschungsanwendungen
S-2-DCEH has been used in a variety of scientific research applications. It has been used to study the effects of chirality on biological systems, as well as to study the effects of other compounds on biological systems. In addition, S-2-DCEH has been used to study the effects of drugs on the body, as well as to study the effects of drugs on specific organs.
Wirkmechanismus
Target of Action
A similar compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The similar compound mentioned above acts on the active site of the cyp51 receptor, with hydrogen interactions that showed a high degree of occupation, establishing a stable complex with the target .
Biochemical Pathways
cruzi .
Pharmacokinetics
The similar compound mentioned above presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation, as an indication of controlled oral dose .
Result of Action
The similar compound mentioned above showed effectiveness against trypomastigotes .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using S-2-DCEH in laboratory experiments is that it is relatively easy to synthesize. In addition, it is a relatively stable compound, which makes it ideal for use in laboratory experiments. A limitation of using S-2-DCEH in laboratory experiments is that it is a chiral compound, which means that it has two different forms, or enantiomers, that are mirror images of each other. This means that experiments must be done carefully to ensure that the correct enantiomer is used.
Zukünftige Richtungen
There are a number of potential future directions for S-2-DCEH research. One potential direction is to further study the effects of S-2-DCEH on the immune system, as well as the effects of S-2-DCEH on other organs and systems. In addition, further research could be done to study the effects of S-2-DCEH on drug metabolism and drug absorption. Finally, further research could be done to study the effects of S-2-DCEH on the development of new drugs and drug delivery systems.
Synthesemethoden
S-2-DCEH can be synthesized from the reaction of 2-amino-2-(2,4-dichlorophenyl)ethanol and hydrochloric acid. This reaction results in the formation of the hydrochloride salt of S-2-DCEH, which is a white solid. The reaction is carried out in an aqueous solution, and can be catalyzed by an acid such as sulfuric acid. The reaction is relatively simple, and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(2,4-dichlorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQRPXLLVWMSEH-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{[1-(propane-1-sulfonyl)piperidin-2-yl]methyl}carbamate](/img/structure/B2790475.png)
![1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2790477.png)
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2790478.png)
![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2790479.png)


![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2790485.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2790486.png)
![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2790487.png)

![N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B2790489.png)
![(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790491.png)

![2,3-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2790497.png)